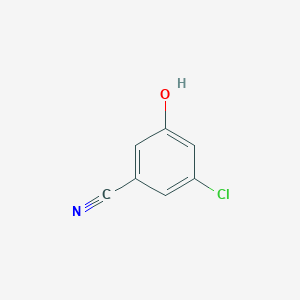

3-Chloro-5-hydroxybenzonitrile

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-5-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYUOOZZOMUNSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620627 | |

| Record name | 3-Chloro-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473923-97-6 | |

| Record name | 3-Chloro-5-hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473923-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-5-hydroxybenzonitrile chemical properties and structure

An In-Depth Technical Guide to 3-Chloro-5-hydroxybenzonitrile: Properties, Synthesis, and Applications

Introduction

This compound, also known as 3-Chloro-5-cyanophenol, is a specialized chemical compound that has garnered significant interest as a versatile intermediate in various synthetic applications.[1] Its molecular architecture, which uniquely combines a halogenated phenol with a benzonitrile, presents a trifunctional scaffold with distinct reactive sites.[1] This structure makes it an exceptionally valuable building block for constructing complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its primary utility lies in its role as a precursor for advanced molecular frameworks, most notably in the synthesis of certain non-nucleoside HIV reverse transcriptase inhibitors (NNRTIs).[1][3]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core chemical properties, structural characteristics, spectroscopic profile, established synthetic protocols, and key applications of this important compound, grounding all technical data in authoritative sources.

Core Chemical Identity and Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. These identifiers and physicochemical characteristics dictate its handling, reactivity, and analytical profile.

Nomenclature and Chemical Identifiers

The compound is consistently identified across chemical databases and regulatory bodies by the following key descriptors.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [4][5][6] |

| Synonyms | 3-Chloro-5-cyanophenol | [5][7][8][9] |

| CAS Number | 473923-97-6 | [1][3][4][5][7][8] |

| Molecular Formula | C₇H₄ClNO | [1][4][5][6][7] |

| InChI Key | GHYUOOZZOMUNSY-UHFFFAOYSA-N | [1][4][5] |

| SMILES | OC1=CC(Cl)=CC(=C1)C#N | [4] |

Physicochemical Properties

The physical properties of this compound are critical for determining appropriate solvents, reaction temperatures, and purification techniques.

| Property | Value | Source(s) |

| Molecular Weight | 153.57 g/mol | [1][4][6][7] |

| Appearance | White to off-white powder or crystalline solid | [1][3][7][8] |

| Melting Point | 165-175 °C | [7][8][10] |

| Boiling Point | 265.4 °C at 760 mmHg | [11] |

| Density | ~1.4 g/cm³ | [7] |

| Flash Point | 114.3 °C | [7][11] |

| Solubility | Soluble in Methanol | [8] |

Structural Analysis

The utility of this compound stems directly from its molecular structure. The benzene ring is substituted with three distinct functional groups: a hydroxyl (-OH) group, a chloro (-Cl) atom, and a nitrile (-C≡N) group. The electron-withdrawing nature of the nitrile and chloro groups influences the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring.[1]

Caption: Chemical structure of this compound.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of synthetic intermediates. For a molecule like this compound, a combination of NMR, IR, and MS provides a complete analytical picture.

-

Expertise & Experience: The choice of these techniques is standard practice in organic synthesis. NMR provides the carbon-hydrogen framework, IR confirms the presence of key functional groups by their vibrational frequencies, and MS verifies the molecular weight. This multi-faceted approach ensures unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound.[1]

-

¹H NMR: The proton spectrum is expected to show distinct signals for the three aromatic protons and the single hydroxyl proton, with chemical shifts and splitting patterns dictated by their positions relative to the substituents.

-

¹³C NMR: The carbon spectrum will confirm the presence of seven unique carbon environments, including those of the nitrile group and the carbons bonded to the hydroxyl and chloro groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of the molecule's key functional groups. The predicted absorption bands are highly characteristic.[1]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |

| Hydroxyl (-OH) | 3200-3600 | Broad, strong stretching vibration |

| Aromatic C-H | 3000-3100 | Stretching vibration |

| Nitrile (-C≡N) | 2220-2260 | Sharp, medium-to-strong stretching vibration |

Mass Spectrometry (MS)

Mass spectrometry is employed for precise molecular weight confirmation and for identifying impurities.[1] Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly effective for monitoring reaction progress and assessing final product purity.[1] The expected monoisotopic mass is 152.9981414 Da.[5][6]

Synthesis and Purification

A reliable and scalable synthetic protocol is paramount for any research chemical. The most commonly cited route to this compound is the demethylation of its methoxy precursor, 3-chloro-5-methoxybenzonitrile.

-

Trustworthiness: The protocol described below is a self-validating system. It includes in-process checks (TLC monitoring), a defined workup procedure to remove reagents, and a final purification step (column chromatography) to ensure high purity, which can then be verified by the spectroscopic methods outlined in Section 2.

Key Synthetic Pathway: Demethylation

The synthesis involves the cleavage of the methyl ether in 3-chloro-5-methoxybenzonitrile using a nucleophilic agent, lithium iodide, in a high-boiling solvent like 2,4,6-trimethylpyridine (collidine).[3][12]

Detailed Experimental Protocol

Materials:

-

3-chloro-5-methoxybenzonitrile (1 equivalent)

-

Lithium iodide (3 equivalents)

-

2,4,6-trimethylpyridine (collidine) (solvent)

-

10% Aqueous Hydrochloric Acid (HCl)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/hexane mixture (e.g., 10:90, v/v)

Procedure:

-

Reaction Setup: Charge a three-necked flask, equipped with a condenser and thermometer, with 3-chloro-5-methoxybenzonitrile (e.g., 7.0 g, 41.766 mmol) and 2,4,6-trimethylpyridine (e.g., 100 mL).[3][12]

-

Heating: Heat the reaction mixture to 170 °C with stirring.[3][12]

-

Reagent Addition: Once the target temperature is reached, add lithium iodide (e.g., 16.76 g, 125.298 mmol) to the mixture.[3][12]

-

Reaction Monitoring: Maintain the reaction at 170 °C for approximately 4 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).[3][12]

-

Quenching: After confirming the complete consumption of the starting material, cool the mixture to room temperature. Carefully quench the reaction by adding 10% aqueous HCl.[3][12]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Perform multiple extractions to ensure complete recovery.[3][12]

-

Washing: Wash the combined organic phases sequentially with water and then with brine to remove residual acid and salts.[3][12]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[3][12]

Purification Methodology

The crude product is purified by silica gel column chromatography. Using an ethyl acetate/hexane (10:90, v/v) eluent system typically affords the pure this compound as a white solid with high yield (e.g., 94%).[3][12]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound is rooted in its trifunctional nature, which allows for a variety of selective chemical transformations.

-

Authoritative Grounding: The reactivity patterns described are fundamental principles of organic chemistry. The presence of an electron-withdrawing nitrile group is known to activate an aromatic ring towards nucleophilic aromatic substitution, a well-documented mechanistic standard.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is a primary site for reactions like etherification and esterification, which enables the introduction of diverse functionalities and the connection to other molecular scaffolds.[1]

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Group

The chlorine atom is susceptible to displacement by various nucleophiles (e.g., amines, alkoxides). This SNAr reaction is facilitated by the electron-withdrawing nitrile group, which helps to stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction.[1]

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be readily converted into other groups such as primary amines (via reduction), amides, or carboxylic acids (via hydrolysis).[1] This flexibility is crucial for building diverse molecular architectures.[1]

Caption: Key reactive sites and potential derivatization pathways.

Applications in Research and Development

The unique substitution pattern and reactivity of this compound make it a high-value intermediate in several R&D sectors.

Cornerstone Intermediate in Pharmaceutical Synthesis

The compound's primary application is as a building block for pharmacologically active molecules.[1] Its structure is a key component in the synthesis of various therapeutic agents, including antibacterial and antifungal compounds.[2]

Case Study: Synthesis of Non-Nucleoside HIV Reverse Transcriptase Inhibitors (NNRTIs)

A notable and well-documented application is its use in preparing (3-cyanophenoxy)pyrazoles, which have been investigated as potent NNRTIs.[1][3] The unique 3,5-substitution pattern on the phenoxy ring, derived from this intermediate, is often crucial for achieving high biological activity against the HIV reverse transcriptase enzyme.[1] It is also cited as an intermediate in the synthesis of Doravirine, an approved NNRTI.[3]

Role in Agrochemical Development

Beyond pharmaceuticals, this compound serves as a crucial intermediate in the development of new pesticides and herbicides.[2] Its structure allows for the creation of novel molecules with targeted biological activity, contributing to the development of more effective and potentially safer crop protection solutions.[2]

Safety, Handling, and Storage

Proper handling and storage are essential when working with any research chemical to ensure personnel safety and maintain compound integrity.

Hazard Identification

This compound is classified with several hazards according to the Globally Harmonized System (GHS).

| GHS Hazard Statement | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [8][10][13] |

| Skin Irritation | H315 | Causes skin irritation. | [8][10][13] |

| Eye Irritation | H319 | Causes serious eye irritation. | [8][10][13] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [10][13] |

Recommended Handling Procedures

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13] A dust respirator should be used if dust is generated.[13]

-

Hygiene: Avoid breathing dust.[13] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[13]

-

Spills: For small spills, avoid generating dust. Sweep up the material and place it in a sealed, labeled container for disposal.[13]

Storage and Stability

The product is considered stable under normal conditions.[13] It should be stored in a tightly sealed container in a dry, room-temperature environment to prevent degradation.[14]

Conclusion

This compound is a strategically important chemical intermediate whose value is defined by the interplay of its three distinct functional groups. Its well-established synthesis, predictable reactivity, and crucial role in the development of high-value molecules, particularly in HIV therapeutics, solidify its importance in modern synthetic chemistry. This guide has provided a detailed technical framework for understanding and utilizing this compound, empowering researchers to leverage its unique properties in their synthetic endeavors.

References

-

This compound | C7H4ClNO | CID 21949878. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Benzonitrile, 3-chloro-5-hydroxy-. (n.d.). PharmaCompass.com. Retrieved January 2, 2026, from [Link]

-

Key Uses of 3-Chloro-5-Hydroxy-Benzonitrile in Chemical Synthesis. (2025, October 16). Retrieved January 2, 2026, from [Link]

-

This compound, CAS No. 473923-97-6. (n.d.). iChemical. Retrieved January 2, 2026, from [Link]

Sources

- 1. This compound | 473923-97-6 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-chloro-5-hydroxy-benzonitrile | 473923-97-6 [chemicalbook.com]

- 4. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound | C7H4ClNO | CID 21949878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzonitrile, 3-chloro-5-hydroxy- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 473923-97-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. parchem.com [parchem.com]

- 10. 473923-97-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 11. This compound, CAS No. 473923-97-6 - iChemical [ichemical.com]

- 12. 3-chloro-5-hydroxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. 473923-97-6|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 3-Chloro-5-hydroxybenzonitrile (CAS No. 473923-97-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Chloro-5-hydroxybenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents.

Introduction: A Versatile Building Block

This compound, with the CAS number 473923-97-6, is a trifunctional aromatic compound of significant interest in organic synthesis.[1] Its structure, featuring a nitrile, a hydroxyl group, and a chlorine atom on a benzene ring, offers multiple reaction sites for chemical modification.[2] This versatility makes it an invaluable precursor for constructing complex molecules, particularly in the realm of medicinal chemistry.[1][2] Notably, it serves as a crucial intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Doravirine and other pharmacologically active compounds.[3]

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[3][4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 473923-97-6 | [3][5][6][7] |

| Molecular Formula | C₇H₄ClNO | [5][6][8] |

| Molecular Weight | 153.57 g/mol | [6][8] |

| Appearance | White to almost white powder/crystal | [3] |

| Melting Point | 168.0 to 172.0 °C | [4] |

| Synonyms | 3-Chloro-5-cyanophenol | [4][8][9] |

| InChI Key | GHYUOOZZOMUNSY-UHFFFAOYSA-N | [1][5][8] |

Synthesis of this compound

A common and high-yielding synthetic route to this compound involves the demethylation of 3-chloro-5-methoxybenzonitrile.[3][10] This reaction is typically carried out using a strong nucleophile in a high-boiling solvent.

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

The following protocol is a general procedure for the synthesis of this compound:[3][10]

-

Reaction Setup: To a 250 mL three-necked flask, add 3-chloro-5-methoxybenzonitrile (7.0 g, 41.766 mmol) and 2,4,6-trimethylpyridine (collidine) (100 mL).[3][10]

-

Heating and Reagent Addition: Heat the reaction mixture to 170 °C. Once the temperature is stable, add lithium iodide (16.76 g, 125.298 mmol).[3][10]

-

Reaction Monitoring: Continue stirring the reaction at 170 °C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

-

Work-up: After the starting material is completely consumed, cool the reaction mixture to room temperature. Quench the reaction by adding 10% aqueous hydrochloric acid.[3][10]

-

Extraction: Extract the mixture with ethyl acetate. Wash the organic phase sequentially with water and saturated brine.[3][10]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3][10]

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 10:90 v/v) as the eluent to yield this compound as a white solid (typical yield: ~94%).[3][10]

Chemical Reactivity and Applications

The trifunctional nature of this compound allows for selective reactions at its hydroxyl, chloro, and nitrile groups, making it a valuable synthetic intermediate.[1]

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is a primary site for reactions such as etherification and esterification, enabling the introduction of diverse functionalities.[1] This is particularly relevant in the synthesis of (3-cyanophenoxy)pyrazoles, which have been investigated as non-nucleoside HIV reverse transcriptase inhibitors.[1][3]

Nucleophilic Aromatic Substitution of the Chloro Group

The chlorine atom can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr).[1] The electron-withdrawing nature of the nitrile group facilitates this reaction by stabilizing the intermediate Meisenheimer complex.[1]

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This allows for further molecular diversification.[1]

Applications in Drug Discovery and Agrochemicals

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[2]

-

Pharmaceuticals: It is a documented intermediate in the synthesis of Doravirine, an antiretroviral medication used to treat HIV-1 infection.[3] Its derivatives are also explored for their potential as antibacterial and antifungal agents.[2]

-

Agrochemicals: In the agrochemical sector, this compound serves as an intermediate for the development of new pesticides and herbicides, where its specific substitution pattern is crucial for achieving targeted biological activity.[2]

Spectroscopic Data

Predicted spectroscopic data can aid in the characterization of this compound.

| Spectroscopy | Predicted Data | Description |

| ¹H NMR | ~10.0 ppm (variable, broad singlet) | Hydroxyl proton (-OH) |

| ~7.0-7.5 ppm (multiplets) | 3 aromatic protons (Ar-H) | |

| ¹³C NMR | ~158 ppm | Aromatic carbon attached to -OH |

| ~136 ppm | Aromatic carbon attached to -Cl | |

| IR | 3200-3600 cm⁻¹ (broad, strong) | Hydroxyl (-OH) stretching |

| 2220-2260 cm⁻¹ (sharp, medium-strong) | Nitrile (-C≡N) stretching |

Source:[1]

Safety Information

This compound is classified as harmful and an irritant.[6][11] It is harmful if swallowed and causes skin and serious eye irritation.[4][8][11] Appropriate personal protective equipment should be used when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important chemical intermediate with a diverse range of applications, particularly in the pharmaceutical and agrochemical industries. Its trifunctional nature allows for a wide array of chemical transformations, making it a valuable tool for synthetic chemists. A well-established and high-yielding synthetic protocol further enhances its utility in research and development.

References

-

Fine Chemical Suppliers in China. (2025). Key Uses of 3-Chloro-5-Hydroxy-Benzonitrile in Chemical Synthesis. [Link]

-

PubChem. (n.d.). This compound | C7H4ClNO | CID 21949878. [Link]

Sources

- 1. This compound | 473923-97-6 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-chloro-5-hydroxy-benzonitrile | 473923-97-6 [chemicalbook.com]

- 4. This compound | 473923-97-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | 473923-97-6 [sigmaaldrich.com]

- 6. 473923-97-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. parchem.com [parchem.com]

- 8. This compound | C7H4ClNO | CID 21949878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 10. 3-chloro-5-hydroxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 11. 473923-97-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-5-hydroxybenzonitrile

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of 3-Chloro-5-hydroxybenzonitrile (CAS No. 473923-97-6), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] This document delves into the practical and mechanistic aspects of a field-proven synthetic methodology, offering insights into the rationale behind experimental choices. Furthermore, it establishes a framework for the rigorous characterization of the final product using modern analytical techniques, ensuring compound identity and purity. This guide is intended to be a practical resource for researchers in medicinal chemistry and process development.

Introduction and Strategic Importance

This compound is a trifunctional aromatic compound featuring hydroxyl, chloro, and nitrile moieties. This unique substitution pattern makes it a versatile and valuable building block in medicinal chemistry.[3] Its primary utility is as a pivotal intermediate in the synthesis of complex pharmacologically active molecules, most notably in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment, such as Doravirine.[2] The strategic placement of its functional groups allows for selective and sequential reactions, enabling the construction of intricate molecular architectures. Understanding its synthesis and characterization is therefore critical for drug discovery and development programs.

Synthesis Methodology: A Guided Protocol

While several synthetic routes to this compound can be envisaged, a particularly robust and high-yielding method is the demethylation of its methoxy precursor, 3-chloro-5-methoxybenzonitrile. This section details this procedure, focusing on the causality behind the selection of reagents and conditions.

Preferred Synthetic Route: Demethylation via Lithium Iodide

The cleavage of aryl methyl ethers is a common and crucial transformation in organic synthesis. Among the various reagents available for this purpose, such as strong acids (HBr) or Lewis acids (BBr₃), lithium iodide (LiI) in a high-boiling solvent offers a highly effective and nucleophilic method.[4][5][6]

Overall Reaction: Starting Material: 3-Chloro-5-methoxybenzonitrile Product: this compound

Caption: High-level overview of the demethylation synthesis route.

The "Why": Mechanistic Insights and Reagent Selection

The success of this synthesis hinges on a nuanced understanding of the reaction mechanism and the role of each component.

-

Reaction Mechanism: The core of the reaction is a nucleophilic substitution (SN2) mechanism.[7] The iodide ion (I⁻) from LiI is a potent but soft nucleophile that attacks the electrophilic methyl carbon of the ether. The aryl-oxygen bond is significantly stronger due to the delocalization of oxygen's lone pairs into the aromatic ring, making the methyl-oxygen bond the point of cleavage.[8] This concerted attack displaces the phenoxide as a leaving group and forms methyl iodide as a volatile byproduct. The resulting lithium phenoxide is then protonated during the acidic workup to yield the final hydroxyl product.

Caption: SN2 mechanism for LiI-mediated ether cleavage.

-

Lithium Iodide (LiI): Chosen for its excellent nucleophilicity in polar aprotic solvents. The iodide ion effectively attacks the methyl group, and the lithium cation coordinates with the oxygen atom, facilitating the cleavage.[9]

-

2,4,6-Trimethylpyridine (Collidine): This reagent serves two critical functions. First, it is a high-boiling solvent (b.p. 171-172 °C), allowing the reaction to be conducted at the high temperatures (170 °C) necessary to overcome the activation energy for ether cleavage.[10][11] Second, it acts as a non-nucleophilic base. The methyl groups at positions 2 and 6 provide steric hindrance around the nitrogen atom, preventing it from competing with iodide as a nucleophile while still allowing it to function as an acid scavenger.[12]

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed for self-validation through careful monitoring.[10][13]

-

Vessel Preparation: To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-chloro-5-methoxybenzonitrile (7.0 g, 41.8 mmol) and 2,4,6-collidine (100 mL).

-

Reaction Initiation: Begin stirring and heat the mixture to 170 °C under a nitrogen atmosphere.

-

Reagent Addition: Once the temperature has stabilized, carefully add anhydrous lithium iodide (16.76 g, 125.3 mmol, 3.0 equivalents).

-

Reaction Monitoring: Maintain the reaction at 170 °C with vigorous stirring for 4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) [Eluent: Ethyl acetate/Hexane (1:9)]. The reaction is complete upon the disappearance of the starting material spot.

-

Workup - Quenching: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 10% aqueous hydrochloric acid until the mixture is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic extracts and wash sequentially with water (2 x 100 mL) and saturated brine (1 x 100 mL) to remove residual collidine hydrochloride and salts.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield a crude product.

-

Purification: Purify the crude material by silica gel column chromatography using an ethyl acetate/hexane (10:90, v/v) eluent system. Combine the fractions containing the pure product and remove the solvent in vacuo to afford this compound as a white solid (Typical Yield: ~94%).[10]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structural identity and purity of the synthesized this compound.

Physical Properties

A summary of the key physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 473923-97-6 | [14] |

| Molecular Formula | C₇H₄ClNO | [14] |

| Molecular Weight | 153.57 g/mol | [14] |

| Appearance | White to off-white powder/solid | [2] |

| Melting Point | 168.0 to 172.0 °C | [15] |

Spectroscopic Data Analysis

Spectroscopic analysis provides an unambiguous structural confirmation. The following data are representative of a pure sample.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

| Nucleus | Predicted Chemical Shift (ppm) | Description |

| ¹H NMR | ~10.0 (variable) | Broad singlet, hydroxyl proton (-OH) |

| ~7.0 - 7.5 | Multiplets, 3 aromatic protons (Ar-H) | |

| ¹³C NMR | ~158 | Aromatic carbon attached to -OH (C-OH) |

| ~136 | Aromatic carbon attached to -Cl (C-Cl) | |

| ~118 | Nitrile carbon (-C≡N) | |

| ~115 | Aromatic carbon attached to -CN | |

| ~110 - 130 | Aromatic carbons (C-H) |

Source for Predicted Data:[3]

Expert Interpretation: The ¹H NMR spectrum is expected to be simple, showing three distinct signals in the aromatic region, with splitting patterns determined by their meta-coupling constants. The phenolic proton will appear as a broad singlet, and its chemical shift may vary with concentration and solvent. The ¹³C NMR provides a carbon backbone fingerprint, with the downfield signal around 158 ppm being characteristic of a phenol-attached carbon.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200 - 3600 (Broad) |

| C≡N stretch (nitrile) | 2220 - 2240 (Sharp, strong) |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-Cl stretch | 700 - 850 |

Expert Interpretation: The IR spectrum serves as a rapid confirmation of synthesis success. The presence of a strong, sharp peak around 2230 cm⁻¹ is definitive for the nitrile group, while a broad absorption band above 3200 cm⁻¹ confirms the hydroxyl group.[3]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the compound.

| Technique | Expected m/z Value | Interpretation |

| ESI-MS (+) | 154 / 156 | [M+H]⁺ ion |

| HRMS | 152.9981 | Calculated for [C₇H₄ClNO] |

Expert Interpretation: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern. The molecular ion peak (or [M+H]⁺) will appear as a pair of peaks separated by two mass units, with a relative intensity ratio of approximately 3:1, providing strong evidence for the presence of a single chlorine atom in the molecule.[3] High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high precision.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-chloro-5-hydroxy-benzonitrile | 473923-97-6 [chemicalbook.com]

- 3. This compound | 473923-97-6 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Cleavage of alkyl aryl ethers with lithium iodide - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]

- 7. Ether cleavage - Wikipedia [en.wikipedia.org]

- 8. homework.study.com [homework.study.com]

- 9. Cleavage of alkyl aryl ethers with lithium iodide - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. 3-chloro-5-hydroxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 11. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]

- 12. Collidine - Wikipedia [en.wikipedia.org]

- 13. echemi.com [echemi.com]

- 14. This compound | C7H4ClNO | CID 21949878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound | 473923-97-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Strategic Intermediate: A Technical Guide to 3-Chloro-5-hydroxybenzonitrile in Pharmaceutical Synthesis

Abstract

This technical guide provides an in-depth analysis of 3-Chloro-5-hydroxybenzonitrile (CAS No. 473923-97-6), a pivotal intermediate in modern pharmaceutical development. We will explore its chemical properties, elucidate a robust synthetic pathway with a focus on the mechanistic rationale behind experimental choices, and detail its critical role in the synthesis of high-value active pharmaceutical ingredients (APIs), including the non-nucleoside reverse transcriptase inhibitor (NNRTI), Doravirine. Furthermore, this guide will cover key analytical methodologies for quality control and discuss the versatile reactivity of this compound, which makes it a valuable tool for medicinal chemists and process development scientists.

Introduction: The Emergence of a Key Building Block

This compound, also known as 3-chloro-5-cyanophenol, has emerged as a strategic building block in the synthesis of complex pharmaceutical agents.[1][2] Its trifunctional nature, featuring a nitrile, a hydroxyl group, and a chloro substituent on a benzene ring, offers multiple, distinct reaction sites.[2] This allows for controlled, sequential modifications, making it an ideal precursor for constructing the intricate molecular architectures required for therapeutic efficacy. This guide will serve as a comprehensive resource for researchers and drug development professionals, offering both theoretical understanding and practical, field-proven insights into the application of this versatile intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective and safe use in a laboratory or manufacturing setting.

| Property | Value | Source(s) |

| CAS Number | 473923-97-6 | [3] |

| Molecular Formula | C₇H₄ClNO | [3] |

| Molecular Weight | 153.57 g/mol | [4] |

| Appearance | White to off-white solid/powder | [4][5] |

| Melting Point | 168.0 to 172.0 °C | [4] |

| Purity (Typical) | >95.0% (GC) | [4] |

| Solubility | Soluble in organic solvents like DMF and Ethyl Acetate | [5] |

Safety Summary: this compound is harmful if swallowed and causes skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Mechanistic Approach

A common and efficient route for the synthesis of this compound involves the demethylation of its methoxy precursor, 3-chloro-5-methoxybenzonitrile. This process, while straightforward in execution, relies on a nuanced understanding of reaction conditions and reagent choice for optimal yield and purity.

Reaction Scheme

Caption: Synthesis of this compound via demethylation.

Detailed Experimental Protocol

This protocol is based on established laboratory procedures with a proven high yield.[7]

Materials:

-

3-chloro-5-methoxybenzonitrile (1 equivalent)

-

Lithium iodide (3 equivalents)

-

2,4,6-trimethylpyridine (collidine)

-

10% Aqueous Hydrochloric Acid

-

Ethyl acetate (EtOAc)

-

Saturated saline solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/hexane mixture (10:90, v/v)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a thermometer, charge 3-chloro-5-methoxybenzonitrile (e.g., 7.0 g, 41.77 mmol) and 2,4,6-trimethylpyridine (e.g., 100 mL).

-

Heating and Reagent Addition: Heat the reaction mixture to 170 °C with stirring. Once the temperature is stable, add lithium iodide (e.g., 16.76 g, 125.3 mmol) in one portion.

-

Reaction Monitoring: Maintain the reaction at 170 °C for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 10% aqueous hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the organic phase sequentially with water and saturated saline solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a 10:90 ethyl acetate/hexane mixture as the eluent. This typically yields this compound as a white solid with a yield of around 94%.[7]

Causality Behind Experimental Choices

The efficiency of this synthesis is not accidental but a result of deliberate reagent and condition selection.

-

Lithium Iodide (LiI): The iodide ion is a potent but soft nucleophile. In this reaction, it performs a nucleophilic attack on the methyl group of the methoxy ether in an Sₙ2 reaction. The small, unhindered methyl group is highly susceptible to this attack, leading to the formation of methyl iodide and the desired phenoxide.[2]

-

2,4,6-Trimethylpyridine (Collidine): This solvent serves multiple critical functions.

-

High Boiling Point: Its boiling point (171-172 °C) allows the reaction to be conducted at the high temperatures necessary to overcome the activation energy for ether cleavage.[8]

-

Non-Nucleophilic Base: The three methyl groups on the pyridine ring create significant steric hindrance around the nitrogen atom.[9] This prevents the collidine from acting as a nucleophile itself, which would lead to unwanted side products. However, it can still function as a base to neutralize any acidic byproducts.

-

Solvent: It effectively dissolves the reactants to create a homogeneous reaction environment.

-

-

High Temperature (170 °C): The aryl-oxygen bond in the methoxy ether is strong. High thermal energy is required to facilitate the Sₙ2 displacement by the iodide ion.

Caption: Mechanism of LiI-mediated demethylation of 3-chloro-5-methoxybenzonitrile.

Application in Pharmaceutical Synthesis: The Case of Doravirine

The utility of this compound is best exemplified by its role in the synthesis of Doravirine, a potent NNRTI used in the treatment of HIV-1 infection.[5][6]

Role in the Doravirine Synthetic Pathway

In the synthesis of Doravirine, the hydroxyl group of this compound acts as a nucleophile in a crucial etherification step. It displaces a leaving group on a substituted pyridine ring to form a key diaryl ether linkage, which is a core structural feature of the final API.[2][5]

Caption: Etherification step in Doravirine synthesis using this compound.

This reaction highlights the importance of the hydroxyl group's reactivity. The phenoxide, formed in situ by a base, is a strong enough nucleophile to participate in this key bond-forming reaction.

Broader Synthetic Utility

Beyond Doravirine, this compound is a valuable precursor for other classes of bioactive molecules. It is cited in the preparation of (3-cyanophenoxy)pyrazoles, which have been investigated as another class of non-nucleoside HIV reverse transcriptase inhibitors.[1][2] The general structure allows for the synthesis of a variety of derivatives by leveraging the reactivity of its three distinct functional groups:

-

Hydroxyl Group: Subject to O-alkylation (etherification) and esterification.

-

Chloro Group: Can be displaced via nucleophilic aromatic substitution (SₙAr), a reaction enhanced by the electron-withdrawing nature of the nitrile group.[1]

-

Nitrile Group: Can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical manufacturing, where impurities can affect the yield, safety, and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound.[3] A well-developed HPLC method can separate the main compound from starting materials, by-products, and other process-related impurities.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 3.0 mm x 150 mm, 3 µm particle size).[10]

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.[10]

-

Flow Rate: 0.600 mL/min.[10]

-

Detection: UV at 220 nm.[10]

-

Purity Specification: Typically ≥98.0%.[3]

Spectroscopic Identification

Spectroscopic methods are used to confirm the identity and structure of the compound.

| Technique | Characteristic Data |

| Infrared (IR) Spectroscopy | - ~3200-3600 cm⁻¹: Broad O-H stretch (hydroxyl group).- ~3000-3100 cm⁻¹: Aromatic C-H stretch.- ~2220-2260 cm⁻¹: Sharp C≡N stretch (nitrile group).[1] |

| ¹H NMR Spectroscopy | - Signals in the aromatic region corresponding to the three ring protons.- A broad singlet for the hydroxyl proton (chemical shift is solvent-dependent).[1] |

| ¹³C NMR Spectroscopy | - Distinct signals for the seven carbon atoms in their unique chemical environments.[1] |

Conclusion

This compound is a testament to the power of a well-designed chemical intermediate. Its trifunctional nature provides a robust platform for synthetic chemists to build complex molecules with high precision. The detailed examination of its synthesis, grounded in a clear understanding of reaction mechanisms, allows for process optimization and scalability. Its demonstrated role in the production of Doravirine underscores its industrial significance. As the demand for novel therapeutics continues to grow, the strategic application of versatile and reliable intermediates like this compound will remain a cornerstone of successful drug development programs.

References

- Key Uses of 3-Chloro-5-Hydroxy-Benzonitrile in Chemical Synthesis. (2025). [Source URL not available]

-

Doravirine, MK-1439 | New Drug Approvals. (2016). [Link]

- CN114349690B - Synthesis method of doravirine intermediate.

-

3-chloro-5-hydroxy-benzonitrile CAS 473923-97-6. Watson International. [Link]

-

Non-nucleophilic base. Wikipedia. [Link]

- 194 recent advances in the synthesis of new pyrazole deriv

-

Rishiram Prajuli.pmd. Semantic Scholar. [Link]

-

Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH. [Link]

-

Pyrazole NNRTIs 3: optimisation of physicochemical properties. PubMed. [Link]

-

2,4,6-Trimethylpyridine. Wikipedia. [Link]

Sources

- 1. This compound | 473923-97-6 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. watson-int.com [watson-int.com]

- 4. This compound | 473923-97-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. CN114349690B - Synthesis method of doravirine intermediate - Google Patents [patents.google.com]

- 7. 3-chloro-5-hydroxy-benzonitrile(473923-97-6) 1H NMR spectrum [chemicalbook.com]

- 8. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]

- 9. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 10. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Chloro-5-hydroxybenzonitrile in Modern Drug Discovery: A Technical Guide to its Biological Activity and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-hydroxybenzonitrile, a seemingly unassuming trifunctional aromatic compound, stands as a critical and versatile scaffold in the landscape of medicinal chemistry. Its unique substitution pattern, featuring a reactive hydroxyl group, a strategically placed chlorine atom, and an electron-wielding nitrile moiety, offers a rich playground for synthetic modification and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, chemical reactivity, and, most importantly, the diverse biological activities of this compound and its analogs. We will delve into its role as a key intermediate in the creation of potent antiviral, antimicrobial, and anti-inflammatory compounds, elucidating the structure-activity relationships that govern their efficacy. This guide will further provide detailed, field-proven experimental protocols for the synthesis of the core molecule and the evaluation of the biological performance of its derivatives, equipping researchers with the practical knowledge to leverage this powerful building block in their own drug discovery endeavors.

The Chemistry of this compound: A Foundation for Biological Exploration

The therapeutic potential of any chemical scaffold is fundamentally rooted in its synthetic accessibility and its capacity for diverse chemical transformations. This compound excels in both these aspects, making it a highly valuable starting material for medicinal chemistry campaigns.

Synthesis of the Core Scaffold

A robust and high-yielding synthesis of this compound has been established, typically proceeding via the demethylation of 3-chloro-5-methoxybenzonitrile.[1][2] This process, often employing lithium iodide in a high-boiling solvent like 2,4,6-collidine, efficiently cleaves the methyl ether to reveal the crucial phenolic hydroxyl group.[1]

Experimental Protocol: Synthesis of this compound [1]

-

Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-5-methoxybenzonitrile (7.0 g, 41.766 mmol) and 2,4,6-collidine (100 mL).

-

Heating: Heat the reaction mixture to 170 °C with stirring.

-

Addition of Reagent: Once the temperature has stabilized, add lithium iodide (16.76 g, 125.298 mmol) to the flask.

-

Reaction Monitoring: Continue stirring the reaction at 170 °C for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After complete consumption of the starting material, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of 10% aqueous hydrochloric acid.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Wash the combined organic phases sequentially with water and saturated brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain this compound as a white solid.

A Trifunctional Hub for Chemical Diversification

The true power of this compound lies in the distinct reactivity of its three functional groups, which can be selectively targeted to generate a vast library of analogs.[3]

-

The Hydroxyl Group: This phenolic group is a prime site for etherification and esterification reactions, allowing for the introduction of a wide array of substituents to probe interactions with biological targets.[3]

-

The Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), a reaction enhanced by the electron-withdrawing nature of the nitrile group.[3] This allows for the displacement of the chloride with various nucleophiles, such as amines and alkoxides, to build more complex molecular architectures.

-

The Nitrile Group: The nitrile moiety is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[4] It is also a key pharmacophore in its own right, capable of acting as a hydrogen bond acceptor and contributing to the overall electronic properties of the molecule.[3]

Biological Activities of this compound Analogs

The strategic functionalization of the this compound core has led to the discovery of compounds with significant therapeutic potential in several key areas of medicine.

Anti-HIV Activity: Inhibition of Reverse Transcriptase

One of the most notable applications of this compound is as a precursor for the synthesis of (3-cyanophenoxy)pyrazoles, a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][3] These compounds target a critical enzyme in the HIV life cycle, preventing the conversion of the viral RNA genome into DNA and thus halting viral replication.[5]

Mechanism of Action: NNRTIs bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, distinct from the active site where nucleosides bind.[6] This binding induces a conformational change in the enzyme that distorts the active site, thereby inhibiting its function. The 3-cyanophenoxy moiety derived from this compound plays a crucial role in anchoring the inhibitor within this pocket through specific interactions with amino acid residues. Molecular docking studies of related pyrazole derivatives have shown that the nitrile group can form key hydrogen bonds and that the substituted phenyl ring engages in hydrophobic interactions within the non-nucleoside inhibitory binding pocket (NNIBP) of the enzyme.[6][7][8]

Quantitative Activity of Pyrazole-based NNRTIs

| Compound Class | Target | IC₅₀ (µM) | Reference |

| Pyrazole Derivative | HIV-1 Reverse Transcriptase | 1.66 | [9] |

| 3-Benzoylbenzofuran Derivative (4b) | HIV-1 Pseudovirus (Q23) | 0.49 ± 0.11 | [5] |

| Pyrazole Derivative (5f) | HIV-1 Pseudovirus (Q23) | 0.39 ± 0.13 | [5] |

| Pyrazole Derivative (5f) | HIV-1 Protease | 31.59 ± 3.83 | [5] |

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay [10][11]

This colorimetric assay measures the activity of HIV-1 reverse transcriptase by quantifying the amount of digoxigenin-labeled DNA synthesized.

-

Reagent Preparation: Prepare serial dilutions of the test compounds (analogs of this compound) in an appropriate solvent. Prepare a reaction mixture containing the template/primer, dNTPs (including biotin- and digoxigenin-labeled nucleotides), and reaction buffer.

-

Reaction Initiation: In a 96-well plate, add the test compounds at various concentrations. Add a standardized amount of recombinant HIV-1 reverse transcriptase to each well, followed by the reaction mixture to start the reaction. Include positive (enzyme only) and negative (no enzyme) controls.

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

-

Detection (ELISA):

-

Transfer the reaction products to a streptavidin-coated 96-well plate and incubate to allow the biotinylated DNA to bind.

-

Wash the plate to remove unbound components.

-

Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) and incubate.

-

Wash the plate again and add a colorimetric HRP substrate (e.g., ABTS).

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Determine the IC₅₀ value from a dose-response curve.

Antimicrobial Potential

Derivatives of halogenated hydroxybenzonitriles have demonstrated promising antimicrobial activity. For instance, benzofuran derivatives synthesized from 5-chloro-2-hydroxybenzonitrile have shown notable antibacterial and antifungal properties.[3] This suggests that the this compound scaffold could also serve as a valuable starting point for the development of novel anti-infective agents.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [12][13]

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

-

Preparation of Test Compound: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Preparation of Bacterial Inoculum: Culture the test bacterium overnight and then dilute the culture to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the diluted test compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Reading the Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.

Anti-inflammatory and Anticancer Activities

The benzonitrile moiety is a common feature in many kinase inhibitors used in cancer therapy due to its ability to form hydrogen bonds within the ATP-binding pockets of kinases.[3] Furthermore, related benzophenone analogs have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[14] Given that chronic inflammation is a key driver of many cancers, compounds derived from this compound could possess dual anti-inflammatory and anticancer properties. The inhibition of these cytokines is often mediated through the modulation of intracellular signaling pathways like NF-κB and MAPK.[15][16]

Signaling Pathway: Inhibition of Pro-inflammatory Cytokine Production

Caption: Potential mechanism of anti-inflammatory action of benzonitrile analogs.

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound analogs for 24-48 hours. Include a vehicle control.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Pharmacokinetics and Drug-Likeness

For a compound to be a successful drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While experimental pharmacokinetic data for this compound itself is scarce, computational tools can provide valuable predictions for its derivatives.[17][18] Studies on related chloro- and nitro-substituted indolinone derivatives have shown that such compounds can exhibit high gastrointestinal absorption and blood-brain barrier permeability. The metabolic stability of the nitrile group is generally considered favorable in drug design.[3] However, it is crucial to assess the potential for cytochrome P450 (CYP) enzyme inhibition, as this can lead to drug-drug interactions.

Predicted Pharmacokinetic Properties of Related Chloro-Substituted Aromatics

| Property | Prediction | Implication for Drug Development |

| Gastrointestinal (GI) Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS-targeted therapies, but also potential for CNS side effects. |

| P-glycoprotein (P-gp) Substrate | No | Reduced likelihood of efflux-mediated drug resistance. |

| CYP Isoform Inhibition | Inhibitor of CYP1A2, CYP2C19, CYP2C9 | Potential for drug-drug interactions; requires further investigation. |

Conclusion and Future Directions

This compound has firmly established its value not as a therapeutic agent in its own right, but as a high-potential starting point for the synthesis of diverse and biologically active molecules. Its utility in generating potent non-nucleoside HIV reverse transcriptase inhibitors is a clear testament to its importance in medicinal chemistry. The emerging evidence for the antimicrobial and potential anti-inflammatory and anticancer activities of its derivatives further broadens the horizon for future research.

Future work should focus on several key areas:

-

Expansion of Analog Libraries: The systematic exploration of substitutions at the hydroxyl and chloro positions is likely to yield novel compounds with improved potency and selectivity for various biological targets.

-

In-depth Mechanistic Studies: For promising analogs, detailed biochemical and cellular assays are needed to fully elucidate their mechanisms of action and to identify the specific molecular interactions that drive their biological effects.

-

Comprehensive Pharmacokinetic Profiling: Experimental ADME studies are essential to validate computational predictions and to guide the optimization of drug-like properties for clinical development.

-

Exploration of New Therapeutic Areas: Given the versatility of the scaffold, it would be worthwhile to screen libraries of this compound derivatives against a wider range of biological targets, including other viral enzymes, bacterial proteins, and inflammatory signaling molecules.

References

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

-

Saeed, A., et al. (2010). Synthesis and biological evaluation of nitrogen-containing benzophenone analogues as TNF-alpha and IL-6 inhibitors with antioxidant activity. Bioorganic & Medicinal Chemistry Letters, 20(7), 2262-2266. [Link]

-

Shili, R., et al. (2020). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Advances, 10(63), 38481-38493. [Link]

-

BioWorld. (2004, October 15). Roche presents new anti-HIV reverse transcriptase inhibitors. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

De Luca, L., et al. (2012). Docking-based 3D-QSAR analyses of pyrazole derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. Journal of Molecular Modeling, 18(4), 1573–1582. [Link]

-

Jacob K, S., & Ganguly, S. (2014). MOLECULAR DOCKING STUDIES OF NOVEL PYRAZOLE ANALOGS AS POSSIBLE HIV-1 RT INHIBITORS. Sciforum. [Link]

-

Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1369524. [Link]

-

Chaudhuri, S., & De, K. (2000). Natural Inhibitors of Tumour Necrosis Factor-α Production, Secretion and Function. Phytotherapy Research, 14(4), 233-242. [Link]

-

Bonavida, B., et al. (1994). Inhibition of tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta) secretion but not IL-6 from activated human peripheral blood monocytes by a new synthetic demethylpodophyllotoxin derivative. Journal of Clinical Immunology, 14(5), 280-288. [Link]

-

Lee, S. H., et al. (2006). Inhibition of TNF-alpha and IL-6 Production by Aucubin Through Blockade of NF-kappaB Activation RBL-2H3 Mast Cells. Journal of Toxicology and Environmental Health, Part A, 69(10), 879-891. [Link]

-

Chaudry, A., et al. (1994). Some antioxidants inhibit, in a co-ordinate fashion, the production of tumor necrosis factor-alpha, IL-beta, and IL-6 by human peripheral blood mononuclear cells. Cellular Immunology, 157(1), 213-224. [Link]

-

Current trends in drug metabolism and pharmacokinetics. (2021). Acta Pharmaceutica Sinica B, 11(11), 3329-3353. [Link]

-

In Silico Absorption, Distribution, Metabolism, Excretion, and Pharmacokinetics (ADME-PK): Utility and Best Practices. An Industry Perspective From the International Consortium for Innovation Through Quality in Pharmaceutical Development. (2017). Journal of Medicinal Chemistry, 60(22), 9097-9113. [Link]

-

Watson International Ltd. (n.d.). 3-chloro-5-hydroxy-benzonitrile CAS 473923-97-6. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular Docking Studies of Novel Pyrazole Analogs as Possible HIV-1-RT Inhibitors. Retrieved from [Link]

-

MDPI. (2022). Molecular Docking Studies of HIV-1 Resistance to Reverse Transcriptase Inhibitors: Mini-Review. Retrieved from [Link]

-

International Journal of New Chemistry. (2022). Molecular Docking of Pyrazole Inhibitors Against Integrase Receptor. Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibition of HIV RT IC50, AM. Retrieved from [Link]

-

Engineered Science Publisher. (n.d.). Multi-Stage, Mutation Resistant HIV-1 Drug Efficiency Study Employing Bag's Relative IC50 Method of Mx (CO). Retrieved from [Link]

-

MDPI. (2022). Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides Catalyzed by RuCl 2 (PPh 3 ) 3. Retrieved from [Link]

-

Bio-protocol. (n.d.). Measurement of the Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

-

SacroMed. (2012). HIV-1 Real Time RT-PCR Kit User Manual. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 values for HIV-1 integrase and RNase H inhibition by compounds 3a to 3j. Retrieved from [Link]

-

PubMed Central. (2021). Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study. Retrieved from [Link]

-

PubMed Central. (2022). The computationally predicted drug-likeness, pharmacokinetics properties, medicinal chemistry parameters, and toxicity properties of Cucurbita maxima compounds. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. Retrieved from [Link]

-

iChemical. (n.d.). This compound, CAS No. 473923-97-6. Retrieved from [Link]

Sources

- 1. 3-chloro-5-hydroxy-benzonitrile | 473923-97-6 [chemicalbook.com]

- 2. This compound | 473923-97-6 | Benchchem [benchchem.com]

- 3. Inhibition of tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta) secretion but not IL-6 from activated human peripheral blood monocytes by a new synthetic demethylpodophyllotoxin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciforum.net [sciforum.net]

- 6. Docking-based 3D-QSAR analyses of pyrazole derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. | BioWorld [bioworld.com]

- 9. xpressbio.com [xpressbio.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. Synthesis and biological evaluation of nitrogen-containing benzophenone analogues as TNF-alpha and IL-6 inhibitors with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Some antioxidants inhibit, in a co-ordinate fashion, the production of tumor necrosis factor-alpha, IL-beta, and IL-6 by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Current trends in drug metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Silico Absorption, Distribution, Metabolism, Excretion, and Pharmacokinetics (ADME-PK): Utility and Best Practices. An Industry Perspective from the International Consortium for Innovation through Quality in Pharmaceutical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 3-Chloro-5-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-hydroxybenzonitrile is a fascinating small molecule with a trifunctional nature, suggesting a rich and largely unexplored potential for biological activity. Its structure, featuring a phenolic hydroxyl group, a nitrile moiety, and a chloro substituent on a benzene ring, offers multiple avenues for interaction with biological systems. While it is utilized as a pivotal intermediate in the synthesis of pharmacologically active molecules, including non-nucleoside HIV reverse transcriptase inhibitors, a comprehensive understanding of its intrinsic mechanism of action is currently lacking.[1] This in-depth technical guide provides a strategic and logical framework for researchers to systematically investigate and elucidate the mechanism of action of this compound. We will delve into a multi-faceted approach, beginning with broad-spectrum phenotypic screening and progressing to specific target identification and validation, thereby empowering researchers to unlock the full therapeutic potential of this compound.

Introduction: The Therapeutic Potential of a Multifunctional Scaffold

This compound presents a unique chemical architecture that hints at a diverse range of biological activities. The phenolic hydroxyl group is a well-established pharmacophore known for its antioxidant properties, acting through mechanisms such as free radical scavenging and metal chelation.[2][3] Phenolic compounds are also known to interact with various proteins through hydrogen bonding and hydrophobic interactions, potentially leading to enzyme inhibition or receptor modulation.[4] The nitrile group, a versatile functional group in medicinal chemistry, can act as a hydrogen bond acceptor, a bioisostere for carbonyl or hydroxyl groups, and in some cases, can form covalent bonds with enzyme active sites.[5][6][7] Furthermore, the electron-withdrawing nature of the nitrile and chloro groups can significantly influence the electronic properties of the aromatic ring, modulating its interactions with biological targets.[8]

Given this structural complexity, a systematic and multi-pronged approach is essential to unravel the mechanism of action of this compound. This guide will outline a logical workflow, from initial hypothesis-generating studies to in-depth mechanistic validation, providing researchers with the tools to comprehensively characterize the biological activity of this intriguing molecule.

A Phased Approach to Mechanism of Action Elucidation

We propose a three-phased experimental workflow to systematically investigate the mechanism of action of this compound. This approach is designed to be iterative, with findings from earlier phases informing the direction of subsequent, more focused studies.

Caption: Proposed workflow for elucidating the mechanism of action.

Phase 1: Hypothesis-Generating Studies

The initial phase focuses on broad-based screening to identify potential biological activities and generate initial hypotheses about the compound's mechanism of action.

In Vitro Bioactivity Profiling

Given the phenolic nature of this compound, initial investigations should focus on its potential antioxidant and anti-inflammatory properties.

A panel of in vitro assays should be employed to comprehensively evaluate the antioxidant potential.

Table 1: In Vitro Antioxidant Activity Assays

| Assay | Principle | Endpoint Measurement |

| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance at 517 nm. |

| ABTS Radical Scavenging Assay | Measures the ability of the compound to scavenge the ABTS radical cation. | Decrease in absorbance at 734 nm. |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺). | Formation of a blue-colored complex measured at 593 nm. |

| Metal Chelating Activity Assay | Determines the ability of the compound to chelate ferrous ions, preventing the formation of the pro-oxidative Fenton reagent. | Inhibition of the formation of the ferrozine-Fe²⁺ complex measured at 562 nm. |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). Prepare a series of dilutions to obtain a range of concentrations.

-

Ascorbic acid or Trolox should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound and the positive control.

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

For the negative control, add 100 µL of the test compound at each concentration to 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

In vitro models of inflammation can provide initial insights into the anti-inflammatory potential of the compound.

Table 2: In Vitro Anti-inflammatory Assays

| Assay | Cell Line | Inflammatory Stimulus | Key Parameters Measured |

| Nitric Oxide (NO) Production Assay | RAW 264.7 (murine macrophages) | Lipopolysaccharide (LPS) | Nitrite levels in the culture supernatant (Griess assay). |

| Pro-inflammatory Cytokine Production Assay | RAW 264.7 or human PBMCs | LPS | Levels of TNF-α, IL-6, and IL-1β in the culture supernatant (ELISA). |

| Cyclooxygenase (COX) Inhibition Assay | Purified COX-1 and COX-2 enzymes | Arachidonic acid | Production of prostaglandins (e.g., PGE₂). |

| Lipoxygenase (LOX) Inhibition Assay | Purified 5-LOX or 15-LOX enzymes | Linoleic acid or arachidonic acid | Formation of hydroperoxides. |

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (cells treated with DMSO and LPS) and a negative control (untreated cells).

-

-

Griess Assay:

-

After the incubation period, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Assess the cytotoxicity of the compound at the tested concentrations using an MTT or LDH assay to ensure that the reduction in NO production is not due to cell death.[9]

-

Phenotypic Screening